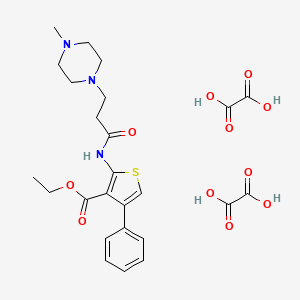
4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes which provides pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The parent pyrazole has hydrogen atoms attached to the carbon atoms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can react with water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazoles, in general, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- A key area of application involves the synthesis of complex organic compounds. For instance, 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride serves as a precursor in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, showcasing its utility in nucleophilic substitution reactions to generate compounds with potential CGRP receptor antagonistic activity (Lim, Dolzhenko, & Dolzhenko, 2014).
- It also plays a significant role in chemoselective amination processes, exemplified by the selective amination of 4-chloroquinazolines with aminopyrazoles, underlining the importance of this compound in facilitating specific nitrogen-atom insertions (Shen et al., 2010).
Biological Activity
- Compounds synthesized from this compound have been evaluated for their biological activity. Notably, certain derivatives demonstrate antagonist activity against CGRP receptors, suggesting potential applications in treating conditions like migraine (Lim, Dolzhenko, & Dolzhenko, 2014).
Material Science
- In material science, this compound derivatives have been used to modify polymers, enhancing their properties for specific applications. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including derivatives of this compound, show increased swelling properties and thermal stability, hinting at their potential in medical applications (Aly & El-Mohdy, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N,1-dimethylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVPSXRDCZCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2742207.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742209.png)
![5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2742210.png)



![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)

![8-(4-Ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2742224.png)
![6-(4-chlorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2742225.png)
![1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2742226.png)

